3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
Scientific Research Applications
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Future Directions
Mechanism of Action
Target of Action
The compound “3-(1-(2-Chloro-4-fluorobenzoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a synthetic molecule with a piperidine core . Piperidine derivatives have been found to exhibit high selectivity for resistant Plasmodium falciparum , suggesting that this compound may target the Plasmodium falciparum parasite, which is responsible for malaria.
Mode of Action
Piperidine derivatives have been found to inhibit parasite growth . This suggests that the compound may interact with its targets in the Plasmodium falciparum parasite, leading to inhibition of growth and proliferation.
Pharmacokinetics
The compound’s potential as an antimalarial agent suggests that it may have suitable bioavailability and metabolic stability for therapeutic use .
Result of Action
The primary result of the compound’s action is likely the inhibition of Plasmodium falciparum growth . This could lead to a decrease in the number of parasites in the host, alleviating the symptoms of malaria and potentially leading to the clearance of the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the benzoylation of piperidine derivatives using benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction mass is stirred for several hours at low temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: A precursor in the synthesis of various benzoyl derivatives.
Piperidine derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Oxazolidine derivatives: Known for their antimicrobial properties and used in the development of antibiotics.
Uniqueness
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of a piperidine ring, a benzoyl group, and an oxazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-12-7-9(17)1-2-11(12)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBODQCNSMYKVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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